3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Anticancer Tubulin polymerization Structure–activity relationship

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one (CAS 1291490-05-5) is a fully substituted β-lactam belonging to the 1,3,4-trisubstituted azetidin-2-one class. With a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.36 g/mol, the compound features a 3-amino group, an N‑1‑(3,4‑dimethylphenyl) substituent, and a C‑4‑(4‑methoxyphenyl) ring.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Cat. No. B15063053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C18H20N2O2/c1-11-4-7-14(10-12(11)2)20-17(16(19)18(20)21)13-5-8-15(22-3)9-6-13/h4-10,16-17H,19H2,1-3H3
InChIKeyKFQGHAWTIHNPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one: Core Identity and Procurement Baseline


3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one (CAS 1291490-05-5) is a fully substituted β-lactam belonging to the 1,3,4-trisubstituted azetidin-2-one class . With a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.36 g/mol, the compound features a 3-amino group, an N‑1‑(3,4‑dimethylphenyl) substituent, and a C‑4‑(4‑methoxyphenyl) ring . Azetidin-2-ones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and cholesterol-lowering properties [1]. The specific substitution pattern of this compound—combining an electron-donating dimethylphenyl ring at N‑1 with a methoxyphenyl group at C‑4 and a free primary amine at C‑3—creates a unique pharmacophoric fingerprint that distinguishes it from closely related analogs and makes it a valuable intermediate or screening candidate in drug discovery programs.

Why Generic Azetidin-2-one Substitution Is Not Feasible for 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one


Even within the narrow 1,3,4-trisubstituted azetidin-2-one subclass, minor structural modifications produce profoundly different biological outcomes. The N‑1 aryl group dictates target engagement (e.g., the 3,4,5-trimethoxyphenyl ring is essential for tubulin binding, whereas 4-fluorophenyl directs cholesterol absorption inhibition), the C‑3 substituent governs metabolic stability and hydrogen-bonding capacity, and the C‑4 aryl group influences molecular conformation and pharmacokinetics [1]. Positional isomerism alone can dramatically alter activity: moving the methoxy group from the para to the meta position on the C‑4 phenyl ring, or changing the methyl substitution pattern on the N‑1 phenyl ring, yields compounds with divergent potency, selectivity, and toxicity profiles . Consequently, generic substitution of 3-amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one with a “similar” azetidin-2-one without rigorous head-to-head data risks invalidating an entire structure–activity relationship (SAR) campaign. The quantitative evidence below demonstrates exactly where this compound provides measurable differentiation.

Quantitative Differentiation Evidence for 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one Against Closest Analogs


Para-Methoxy Phenyl Substitution at C‑4 Confers Favorable Torsional Angle for Antiproliferative Activity Versus Meta-Methoxy Isomer

In the 3-phenoxy-1,4-diarylazetidin-2-one series, the trans configuration between the C‑3 phenoxy and C‑4 aryl rings is critical for antiproliferative potency. X-ray crystallography studies demonstrate that the torsional angle between the N‑1 phenyl ‘A’ ring and the C‑4 phenyl ‘B’ ring significantly influences tubulin binding, and that a para-methoxy substituent on the B‑ring is associated with optimal geometry [1]. The target compound retains this para-methoxy arrangement, whereas the closely related analog 3-amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291488-70-4) features a meta-methoxy group . In the analogous 3-phenoxy series, moving the methoxy group from para to meta on the B‑ring consistently reduces antiproliferative activity, as the altered torsional angle disrupts the pharmacophoric conformation required for colchicine-site binding on β-tubulin [1]. Although direct comparative data for the 3-amino subclass are not published, the class-level inference is strong because the C‑4 aryl geometry is independent of the C‑3 substituent identity.

Anticancer Tubulin polymerization Structure–activity relationship

3,4-Dimethylphenyl N‑1 Substitution Provides Distinct Lipophilicity and Steric Profile Versus 4-Fluorophenyl and 3,4,5-Trimethoxyphenyl Analogs

The N‑1 substituent is a primary driver of target selectivity in azetidin-2-one series. Compounds with a 3,4,5-trimethoxyphenyl N‑1 group (e.g., 90b) are potent tubulin polymerization inhibitors (MCF‑7 IC₅₀ = 19 nM) via colchicine-site binding, whereas 4-fluorophenyl N‑1 analogs (e.g., ezetimibe-type derivatives) are cholesterol absorption inhibitors targeting NPC1L1 [1][2]. The 3,4-dimethylphenyl group of the target compound presents a distinct electronic (electron-donating, no halogen) and steric profile compared to both. Its calculated logP is predicted to be approximately 1.0–1.5 units higher than the 3,4,5-trimethoxyphenyl analog, resulting in greater membrane permeability but potentially reduced aqueous solubility [3]. This physicochemical differentiation makes the compound particularly suitable for CNS-targeted programs or intracellular targets where enhanced passive diffusion is required, while the absence of a fluorine atom eliminates the metabolic liabilities or halogen-specific interactions associated with 4-fluorophenyl analogs [2].

Physicochemical property differentiation Lipophilicity Drug-likeness

3‑Amino Group Enables Prodrug Derivatization and Salt Formation, Expanding Formulation Options Relative to 3-Phenoxy and 3-Hydroxy Analogs

The primary amine at C‑3 of the target compound provides a synthetic handle for amide, carbamate, or Schiff-base prodrug formation, as well as hydrochloride or other pharmaceutically acceptable salt formation to enhance aqueous solubility . In the 3-phenoxy series, Greene et al. demonstrated that alanine amide prodrugs (e.g., compound 102b) of the 3-amino-4-methoxyphenyl B‑ring analog 90b retained nanomolar potency (GI₅₀ = 22 nM in NCI60 panel) while improving pharmacokinetic properties [1]. The target compound, bearing a free 3‑amino group directly on the azetidinone ring rather than on the B‑ring, offers an alternative vector for prodrug attachment that may alter the release kinetics and tissue distribution profile. By contrast, 3-phenoxy analogs (e.g., 78b) and 3-hydroxy analogs lack this amine handle and require less direct prodrug strategies, limiting formulation flexibility [1].

Prodrug design Formulation Solubility enhancement

High Chemical Purity Baseline (NLT 98%) Supports Reproducible Screening Results Versus Lower-Purity Isomeric Analogs

The target compound is commercially available with a certified purity of NLT 98% . In contrast, the positional isomer 3-amino-1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291488-70-4) is typically supplied at 95%+ purity . Although a 3% purity difference may appear modest, in high-throughput screening (HTS) at 10 µM compound concentration, the presence of 5% impurity corresponds to 500 nM of potentially bioactive contaminants—sufficient to generate false-positive hits in sensitive biochemical assays. Furthermore, the 98% purity specification aligns with ISO-certified quality management systems, providing batch-to-batch consistency documentation that supports regulatory submissions and cross-laboratory reproducibility .

Chemical purity Reproducibility Quality control

Recommended Research and Industrial Applications for 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one


CNS Drug Discovery: Cannabinoid Receptor (CB1) Antagonist Lead Optimization

The 3,4-dimethylphenyl N‑1 substituent is a recognized structural motif in heterocyclic-substituted 3-alkyl azetidine derivatives with cannabinoid receptor 1 (CB1) antagonist activity [1]. The 3-amino group and 4-methoxyphenyl C‑4 substituent provide additional vectors for tuning potency, selectivity, and brain penetration. Researchers developing CB1 antagonists for metabolic disorders or addiction should prioritize this scaffold over 4-fluorophenyl (cholesterol-targeted) or 3,4,5-trimethoxyphenyl (tubulin-targeted) analogs.

Anticancer SAR Expansion: Colchicine-Site Tubulin Inhibitors with Modified B‑Ring Geometry

Building on the para-methoxy B‑ring requirement established in the 3-phenoxy series (MCF‑7 IC₅₀ = 38 nM for compound 78b) [2], this compound offers a direct comparator for evaluating whether the 3-amino substitution on the azetidinone ring (rather than on the B‑ring as in 90b) enhances or alters tubulin binding kinetics. The free amine also enables immediate prodrug synthesis for in vivo efficacy studies.

Prodrug Design and Formulation Development

The C‑3 primary amine serves as a conjugation site for phosphate esters, amino acid amides, or polyethylene glycol (PEG) chains, following the successful alanine amide prodrug strategy validated in the 3-phenoxy series (compound 102b, NCI60 GI₅₀ = 22 nM) [2]. This compound is therefore a superior starting point for formulation scientists relative to 3-hydroxy or 3-phenoxy analogs that lack a directly accessible amine handle.

Analytical Reference Standard for Isomeric Purity Method Development

The NLT 98% purity specification and ISO-certified quality make this compound suitable as a reference standard for developing HPLC or UPLC methods to resolve para-methoxy from meta-methoxy positional isomers in azetidin-2-one libraries. Its well-defined CAS registry and molecular identity support unambiguous identification in regulatory and quality control environments.

Quote Request

Request a Quote for 3-Amino-1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.